

Application of O-Desmethyl Midostaurin-13C6 in Acute Myeloid Leukemia (AML) Research

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Compound of Interest		
Compound Name:	O-Desmethyl midostaurin-13C6	
Cat. No.:	B12301538	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of adult patients with newly diagnosed Acute Myeloid Leukemia (AML) who are FLT3 mutation-positive.[1][2][3][4] Understanding the pharmacokinetics of midostaurin and its active metabolites is crucial for optimizing therapeutic strategies and managing drug-drug interactions. Midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 (O-Desmethyl midostaurin) and CGP52421 (a hydroxylated metabolite).[5][6][7][8] The O-desmethyl metabolite, CGP62221, exhibits comparable potency to the parent drug, making its accurate quantification essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.[5][8]

O-Desmethyl midostaurin-13C6 is a stable isotope-labeled version of the active metabolite CGP62221. Its primary application in AML research is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for matrix effects and variability in sample preparation and instrument response.[9][10] This ensures high accuracy and precision in the quantification of O-Desmethyl midostaurin in complex biological matrices such as plasma and serum.[11][12]



Key Applications

- Pharmacokinetic (PK) Studies: Accurate determination of the concentration-time profile of O-Desmethyl midostaurin in plasma or serum samples from AML patients.
- Therapeutic Drug Monitoring (TDM): Assisting in the optimization of midostaurin dosing regimens by monitoring the levels of its active metabolite.[12]
- Drug-Drug Interaction Studies: Evaluating the effect of co-administered drugs on the metabolism of midostaurin by quantifying changes in the levels of O-Desmethyl midostaurin.
- In Vitro Metabolism Studies: Serving as an internal standard in experiments investigating the metabolic pathways of midostaurin using liver microsomes or other cellular systems.

Data Presentation

The following tables represent typical data generated in a bioanalytical method validation for the quantification of O-Desmethyl midostaurin using **O-Desmethyl midostaurin-13C6** as an internal standard.

Table 1: Calibration Curve for O-Desmethyl Midostaurin in Human Plasma

Nominal Concentration (ng/mL)	Calculated Mean Concentration (ng/mL)	Accuracy (%)
1.00	0.98	98.0
2.50	2.55	102.0
5.00	5.10	102.0
10.0	9.75	97.5
25.0	25.8	103.2
50.0	48.9	97.8
100.0	101.5	101.5
250.0	245.0	98.0



Table 2: Precision and Accuracy of Quality Control Samples

QC Level	Nominal Concentrati on (ng/mL)	Intra-day Precision (%CV, n=6)	Intra-day Accuracy (%)	Inter-day Precision (%CV, n=18)	Inter-day Accuracy (%)
LLOQ	1.00	6.5	105.0	8.2	103.5
Low	3.00	5.1	98.7	6.8	99.5
Medium	30.0	4.5	101.2	5.9	102.1
High	200.0	3.8	99.0	5.1	100.5

LLOQ: Lower Limit of Quantification, CV: Coefficient of Variation

Experimental Protocols

Protocol 1: Quantification of O-Desmethyl Midostaurin in Human Plasma using LC-MS/MS

1. Objective: To determine the concentration of O-Desmethyl midostaurin in human plasma using a validated LC-MS/MS method with **O-Desmethyl midostaurin-13C6** as an internal standard.

2. Materials:

- Human plasma (K2-EDTA)
- O-Desmethyl midostaurin analytical standard
- O-Desmethyl midostaurin-13C6 (Internal Standard, IS)
- · Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade



- Water, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Analytical balance
- Calibrated pipettes
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., Agilent 1290 Infinity II UHPLC with a 6470 Triple Quadrupole MS)
- 3. Stock and Working Solutions Preparation:
- Primary Stock Solutions (1 mg/mL): Prepare stock solutions of O-Desmethyl midostaurin and
 O-Desmethyl midostaurin-13C6 in DMSO.
- Working Standard Solutions: Serially dilute the O-Desmethyl midostaurin stock solution with 50:50 (v/v) ACN:Water to prepare working standards for the calibration curve and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **O-Desmethyl midostaurin-13C6** stock solution with ACN.
- 4. Sample Preparation (Protein Precipitation):
- Label microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.
- Pipette 50 μL of blank plasma, calibration standard-spiked plasma, QC-spiked plasma, or study sample plasma into the appropriately labeled tubes.
- Add 150 μL of the internal standard working solution (100 ng/mL O-Desmethyl midostaurin-13C6 in ACN) to all tubes except the blank (add 150 μL of ACN to the blank).
- Vortex mix all tubes for 30 seconds to precipitate proteins.



- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 μL of the supernatant to a 96-well plate or autosampler vials.
- Add 100 μL of water to each well/vial.
- Seal the plate/vials and place in the autosampler for analysis.
- 5. LC-MS/MS Conditions:
- LC System:
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: Start with 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B, and equilibrate for 1 minute.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
 - Column Temperature: 40°C
- MS/MS System:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - MRM Transitions:
 - O-Desmethyl midostaurin: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
 - **O-Desmethyl midostaurin-13C6**: Precursor ion > Product ion (specific m/z values to be determined, precursor will be +6 Da compared to the unlabeled analyte)







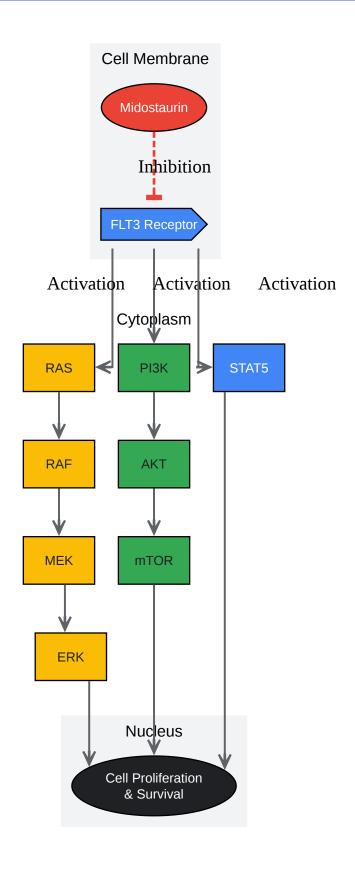
 Optimize instrument parameters such as gas temperature, gas flow, nebulizer pressure, and collision energy for maximum signal intensity.

6. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
- Determine the concentration of O-Desmethyl midostaurin in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

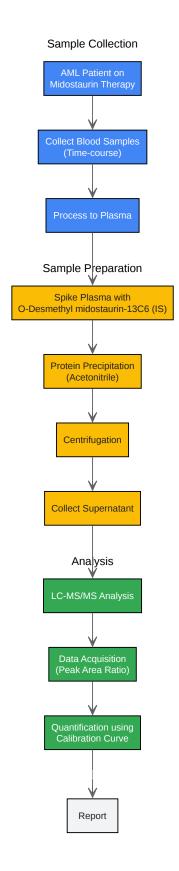




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Caption: Midostaurin inhibits mutated FLT3 signaling pathways in AML.





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